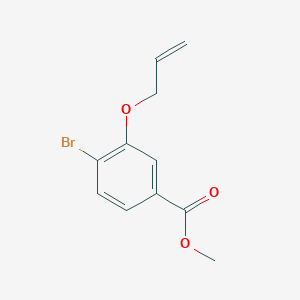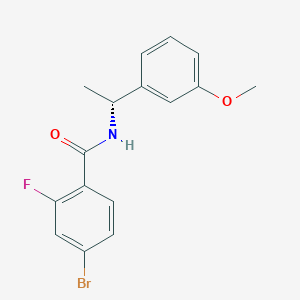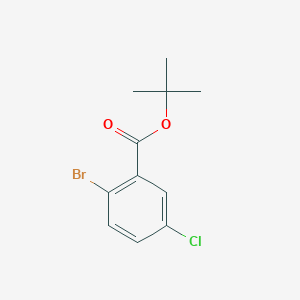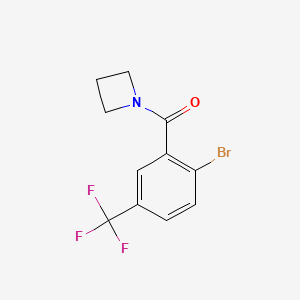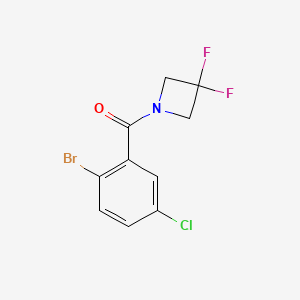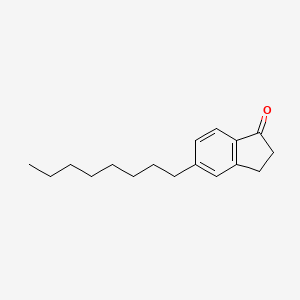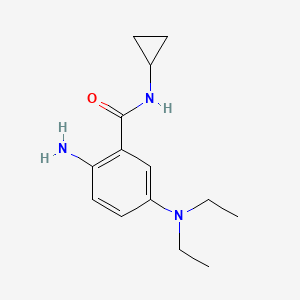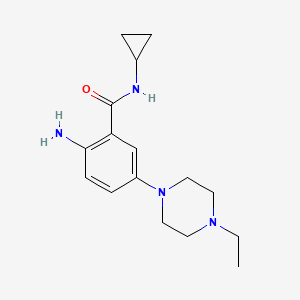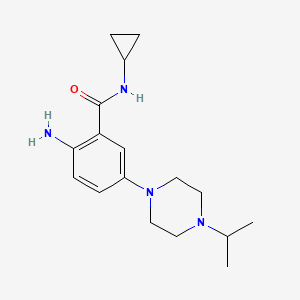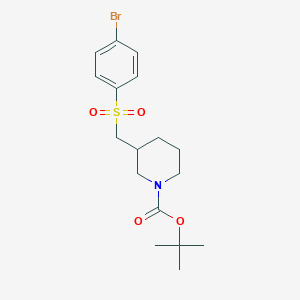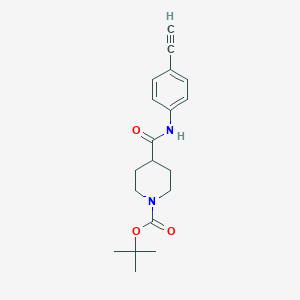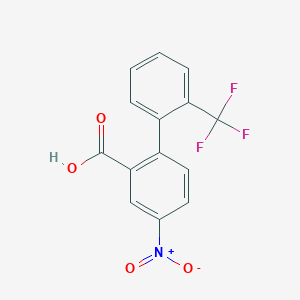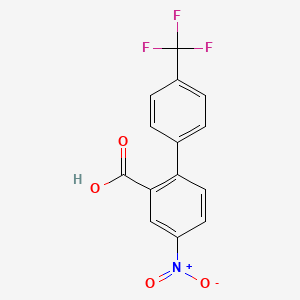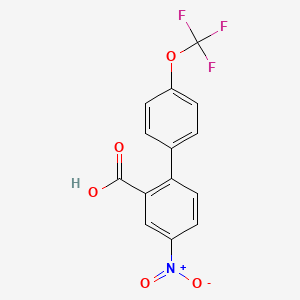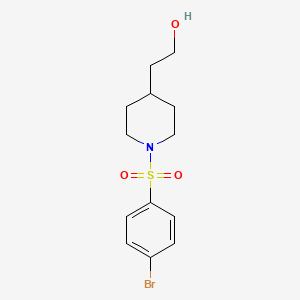
2-(1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)ethanol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with significant importance in medicinal chemistry due to its presence in various pharmaceuticals and natural products . The compound features a piperidine ring substituted with a 4-bromophenylsulfonyl group and an ethanol moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)ethanol typically involves the following steps:
Formation of 1-((4-Bromophenyl)sulfonyl)piperidine: This intermediate can be synthesized by reacting 4-bromobenzenesulfonyl chloride with piperidine in the presence of a base such as triethylamine.
Introduction of the Ethanol Moiety: The final step involves the nucleophilic substitution of the piperidine nitrogen with an ethylene oxide or a similar reagent to introduce the ethanol group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors can also improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromophenylsulfonyl group can be reduced to form the corresponding phenylsulfonyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed under appropriate conditions.
Major Products
Oxidation: Formation of 2-(1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)acetaldehyde or 2-(1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)acetic acid.
Reduction: Formation of 2-(1-((4-Phenylsulfonyl)piperidin-4-yl)ethanol.
Substitution: Formation of 2-(1-((4-Azidophenyl)sulfonyl)piperidin-4-yl)ethanol or 2-(1-((4-Thiophenylsulfonyl)piperidin-4-yl)ethanol.
Scientific Research Applications
2-(1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)ethanol has various applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)ethanol involves its interaction with specific molecular targets. The bromophenylsulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The piperidine ring provides structural stability and enhances binding affinity .
Comparison with Similar Compounds
Similar Compounds
1-((4-Bromophenyl)sulfonyl)piperidine: Lacks the ethanol moiety but shares the bromophenylsulfonyl group.
2-(1-((4-Phenylsulfonyl)piperidin-4-yl)ethanol: Similar structure but without the bromine atom.
Uniqueness
2-(1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)ethanol is unique due to the presence of both the bromophenylsulfonyl group and the ethanol moiety, which provide distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-[1-(4-bromophenyl)sulfonylpiperidin-4-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3S/c14-12-1-3-13(4-2-12)19(17,18)15-8-5-11(6-9-15)7-10-16/h1-4,11,16H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXQCVHJCYLVGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)S(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
